molecular formula C13H15ClNO3S+ B105341 2-Chloro-1-methylpyridinium p-Toluenesulfonate CAS No. 7403-46-5

2-Chloro-1-methylpyridinium p-Toluenesulfonate

Cat. No.: B105341
CAS No.: 7403-46-5
M. Wt: 299.77 g/mol
InChI Key: KWNGIKVZXFFZNN-UHFFFAOYSA-M
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Description

2-Chloro-1-methylpyridinium p-Toluenesulfonate is a useful research compound. Its molecular formula is C13H15ClNO3S+ and its molecular weight is 299.77 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallization

  • Crystal Structures of Stilbazole Derivatives : Involving derivatives of 4-styrylpyridine, these compounds exhibit unique crystallographic properties and potential applications in materials science (Antony et al., 2018).

Synthesis and Crystallographic Analysis

  • Formation of Pseudopolymorphs in Synthesis : This study explores the formation of pseudopolymorphs involving 2-ammonio-5-chloro-4-methylbenzenesulfonate, an intermediate in azo pigment synthesis (Bekö et al., 2012).

Applications in Nonlinear Optical Crystals

  • Alkynyl Pyridinium Crystals for Terahertz Generation : These crystals, featuring 4-(4-(dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate, demonstrate significant potential in terahertz generation, a key area in advanced materials and photonics (Valdivia-Berroeta et al., 2018).

Chemical Synthesis and Analysis

  • Synthesis of Anticonvulsant Agents : The preparation of salts involving 2-methylpyridinium shows promising results in anticonvulsant activity, indicating potential applications in pharmaceuticals (Mangaiyarkarasi & Kalaivani, 2013).

Solvent Influence in Synthesis

  • Influence of Different Solvents on 2-Ammonio-4-chloro-5-methylbenzenesulfonate : This study reveals the impact of various solvents on the synthesis process of a compound used in azo pigment production (Bekö et al., 2013).

Photonic Applications

  • N-Methylquinolinium Derivatives for Photonic Applications : Demonstrates the potential of related compounds in enhancing electron-withdrawing character, crucial for developing advanced photonic materials (Jeong et al., 2015).

Electrochemical Applications

  • Electro-Oxidation of 2-Methylpyridine : Studies the effects of sodium dodecylbenzenesulfonate on the electro-oxidation process, indicating applications in electrochemistry and materials science (Aifang, 2010).

Safety and Hazards

2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate has a signal word of “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGIKVZXFFZNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995343
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-46-5
Record name 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7403-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7403-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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